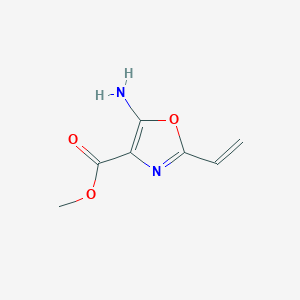

Methyl 5-amino-2-ethenyl-1,3-oxazole-4-carboxylate

Description

Methyl 5-amino-2-ethenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with an amino group at position 5, an ethenyl (vinyl) group at position 2, and a methyl ester at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Properties

CAS No. |

63820-05-3 |

|---|---|

Molecular Formula |

C7H8N2O3 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

methyl 5-amino-2-ethenyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C7H8N2O3/c1-3-4-9-5(6(8)12-4)7(10)11-2/h3H,1,8H2,2H3 |

InChI Key |

AJNJLAGIUKEHAH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(OC(=N1)C=C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-vinyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an α,β-unsaturated carbonyl compound with an amine and a carboxylate source. The reaction is usually carried out in the presence of a base, such as sodium methoxide, and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of Methyl 5-amino-2-vinyloxazole-4-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-vinyloxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.

Substitution: The amino and vinyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of methyl 5-amino-2-ethenyl-1,3-oxazole-4-carboxylate includes a five-membered ring containing nitrogen and oxygen atoms. This configuration contributes to its reactivity and biological activity. The presence of an ethene group enhances its potential for further chemical modifications, making it a valuable intermediate in organic synthesis.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create a wide range of derivatives with distinct properties.

Types of Reactions:

- Oxidation: Can be oxidized to form oxazole derivatives.

- Reduction: Capable of being reduced to yield different amine derivatives.

- Substitution: The amino group can engage in nucleophilic substitutions, leading to diverse products.

Biology

The compound has garnered attention for its potential antimicrobial and anticancer properties:

Antimicrobial Activity:

Research indicates that oxazole derivatives exhibit significant antimicrobial effects. The mechanism involves the delocalization of electron density into the oxazole ring, enhancing the compound's ability to inhibit microbial growth. Studies have shown that this compound effectively reduces biofilm formation by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating over 90% reduction at low concentrations (0.125 mg/mL) .

Anticancer Potential:

Preliminary studies suggest that this compound may possess anticancer properties. Although specific mechanisms are still under investigation, compounds within this class have shown promise against various cancer cell lines. For instance, in vitro tests indicated low cytotoxicity on human cell lines at therapeutic concentrations .

Medicine

This compound is explored for potential use in drug development. Its structural features make it a candidate for designing new therapeutic agents targeting microbial infections and cancer cells. The favorable safety profile observed in preliminary studies supports further exploration in clinical settings.

Case Study 1: Biofilm Reduction

In vitro experiments demonstrated that this compound significantly reduces biofilm formation across various bacterial strains. This property suggests its utility in treating biofilm-associated infections, which are notoriously difficult to manage due to their resistance mechanisms .

Case Study 2: Cytotoxicity Assessment

A study assessing the cytotoxic effects of this compound on human cell lines revealed low toxicity at therapeutic doses. This finding indicates a favorable safety profile for potential therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-vinyloxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Comparison of Key Physical Properties

Key Observations :

- Amino vs. Sulfonyl Groups: The presence of a sulfonyl-pyrazole group in Compound 7a increases molecular weight (439 vs. ~218 for phenyl analogs) and elevates melting points (144–146°C vs. lower for non-sulfonated analogs) .

- Ethenyl vs. Phenyl : The ethenyl group in the target compound may enhance reactivity (e.g., via polymerization or cross-coupling) compared to phenyl derivatives, which are more sterically bulky and electronically stabilized .

Spectroscopic and Structural Analysis

NMR and IR Trends :

- Amino Group: In Compound 7a, the NH₂ group generates IR peaks at 3444 and 3304 cm⁻¹ and appears as a singlet at δ 6.55 ppm in ¹H NMR . Similar NH₂ signals are expected for the target compound.

- Ester C=O : All analogs exhibit strong C=O IR absorption near 1730 cm⁻¹, consistent with the methyl ester group .

- Aromatic Protons : Phenyl-substituted analogs (e.g., 7a, 15) show ¹H NMR signals between δ 7.40–7.97 ppm for aromatic protons, whereas ethenyl substitution would likely result in deshielded vinyl protons (δ ~5–6 ppm) .

Crystallographic Data :

- Sulfonyl-substituted compounds (e.g., 7b, 8c) exhibit well-defined crystal structures with orthorhombic or monoclinic space groups, as resolved via SHELX software . The ethenyl group’s planar geometry may influence packing efficiency and crystallinity.

Biological Activity

Methyl 5-amino-2-ethenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique oxazole ring structure that contributes to its reactivity and biological activity. The compound has the following properties:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 142.113 g/mol

- Density : Approximately 1.3 g/cm³

- Boiling Point : About 258.3 °C at 760 mmHg

The presence of an amino group allows for hydrogen bonding with biological targets, while the oxazole ring may facilitate π-π interactions, potentially modulating enzyme activity or receptor functions.

The biological activity of this compound can be attributed to its interactions with various biomolecules, including proteins and nucleic acids. The amino group enhances binding affinity through hydrogen bonding, while the electron-rich nature of the oxazole ring may allow for significant interactions with target sites within these biomolecules.

Target Pathways

Research indicates that compounds with oxazole derivatives can influence several biochemical pathways:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting microbial growth through interaction with essential cellular components.

- Anticancer Properties : The compound has been investigated for its potential anticancer effects, possibly through mechanisms that induce apoptosis or inhibit cell proliferation in cancerous cells.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

This data suggests that this compound could serve as a lead compound for developing new antimicrobial therapies.

Anticancer Activity

In vitro studies have shown that this compound can induce cytotoxicity in several cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 8 |

| A549 | 12 |

The mechanism appears to involve the induction of apoptosis via mitochondrial pathways and the activation of caspases . Further research is needed to elucidate the specific molecular targets involved.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-amino-2-ethenyl-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of β-keto esters with nitriles or through functionalization of pre-formed oxazole rings. For example, esterification of 5-amino-oxazole intermediates with methyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Optimization involves varying temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry of reagents to maximize yield. Monitoring via TLC or HPLC (C18 column, acetonitrile/water gradient) ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the oxazole ring, ethenyl group (δ 5.5–6.5 ppm for CH₂=CH), and methyl ester (δ 3.7–3.9 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.

- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (NH₂) confirm functional groups .

Q. How can purity be assessed, and what are common contaminants?

- Methodology : Reverse-phase HPLC (e.g., Agilent Zorbax SB-C18, 5 μm, 4.6 × 150 mm) with UV detection at 254 nm identifies impurities. Common contaminants include unreacted starting materials (e.g., β-keto esters) or hydrolysis byproducts (carboxylic acids). Recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular structure?

- Methodology : Single-crystal X-ray diffraction using SHELXL or SHELXD (from the SHELX suite) refines the structure. Key parameters:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Challenges : Disorder in the ethenyl group or solvent inclusion requires iterative refinement. Hydrogen bonding between NH₂ and carbonyl groups stabilizes the lattice .

Q. What strategies address contradictions between experimental NMR data and computational predictions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to simulate NMR chemical shifts (B3LYP/6-311+G(d,p)). Discrepancies may arise from solvent effects or conformational flexibility.

- Validation : Compare experimental ¹³C shifts with computed values. Adjust solvation models (e.g., PCM for DMSO) to improve accuracy .

Q. How does the compound’s reactivity vary in regioselective substitution reactions?

- Methodology : The ethenyl group and amino moiety influence electrophilic substitution. For example:

- Acylation : React with acetyl chloride in pyridine to selectively modify the NH₂ group.

- Cycloaddition : Diels-Alder reactions with dienophiles target the ethenyl substituent. Monitor regioselectivity via LC-MS and 2D NMR (e.g., NOESY) .

Q. What are best practices for computational modeling of its electronic properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.